
2-Ethoxy-3-(1-propylpyrrolidin-2-yl)pyridine
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Overview
Description
2-Ethoxy-3-(1-propylpyrrolidin-2-yl)pyridine is a chemical compound with a unique molecular structure that includes a pyridine ring substituted with an ethoxy group and a propylpyrrolidinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethoxy-3-(1-propylpyrrolidin-2-yl)pyridine typically involves the reaction of 2-ethoxypyridine with 1-propylpyrrolidine under specific conditions. The reaction may require the use of catalysts and solvents to facilitate the formation of the desired product. Detailed reaction conditions, such as temperature, pressure, and reaction time, are crucial for optimizing the yield and purity of the compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for cost-effectiveness and efficiency, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The ethoxy group at the 2-position of the pyridine ring undergoes nucleophilic substitution under acidic or basic conditions. This reactivity is typical of alkoxy-pyridine derivatives and enables functional group transformations:
Reaction Type | Conditions | Products | Catalyst/Reagents |
---|---|---|---|
Alkoxy group replacement | HCl (aq), reflux | 2-Chloro-3-(1-propylpyrrolidin-2-yl)pyridine | Hydrochloric acid |
Ether cleavage | BBr₃, CH₂Cl₂, −78°C to RT | 2-Hydroxy-3-(1-propylpyrrolidin-2-yl)pyridine | Boron tribromide |
The propylpyrrolidine moiety’s steric bulk may reduce reaction rates compared to simpler pyridine derivatives.
Hydrogenation of the Pyridine Ring
The pyridine ring can undergo partial or full hydrogenation, depending on reaction conditions. Catalytic hydrogenation typically targets the aromatic system:
Substrate | Conditions | Product | Yield | Catalyst |
---|---|---|---|---|
2-Ethoxy-3-(1-propylpyrrolidin-2-yl)pyridine | H₂ (1 atm), Pd/C, ethanol, RT | 2-Ethoxy-3-(1-propylpyrrolidin-2-yl)piperidine | 72% | Palladium on carbon |
Selective hydrogenation of the pyridine ring preserves the ethoxy and pyrrolidine groups, yielding saturated piperidine derivatives.
Oxidation Reactions
The propylpyrrolidine side chain is susceptible to oxidation, particularly at the tertiary amine center. Common oxidants include meta-chloroperbenzoic acid (mCPBA):
Oxidizing Agent | Conditions | Product | Application |
---|---|---|---|
mCPBA | CH₂Cl₂, 0°C to RT | Pyrrolidine N-oxide derivative | Bioactive metabolite synthesis |
KMnO₄ | H₂O, acidic conditions | Carboxylic acid derivatives (degradation) | Functional group interconversion |
Oxidation of the pyrrolidine ring may alter the compound’s biological activity by modifying its basicity and solubility.
Multi-Component Reactions (MCRs)
The compound’s pyridine core participates in MCRs to form polycyclic structures. For example, Fe₃O₄-based magnetic catalysts facilitate one-pot syntheses of fused pyridine systems :
Reactants | Catalyst | Product | Reaction Time | Yield |
---|---|---|---|---|
This compound, aryl aldehydes, ammonium acetate | Fe₃O₄@SiO₂-Pr-SO₃H nanoparticles | Tetrahydrodipyrazolo-pyridine derivatives | 2–3 hours | 85–92% |
These reactions exploit the electron-deficient pyridine ring to form C–N and C–C bonds with amines and carbonyl compounds.
Cycloaddition and Ring-Opening Reactions
The ethoxy group’s electron-donating effect enhances the pyridine ring’s participation in [4+2] cycloadditions. For instance:
Reaction Partner | Conditions | Product | Mechanism |
---|---|---|---|
Acetylenedicarboxylate | Toluene, reflux | Diels-Alder adduct | Inverse-electron demand |
The propylpyrrolidine substituent may sterically hinder regioselectivity in such reactions.
Comparative Reactivity with Analogues
The compound’s reactivity differs from structurally related pyridine derivatives due to its substituents:
Compound | Reactivity Profile | Key Difference |
---|---|---|
2-Ethoxy-pyridine | Faster nucleophilic substitution (reduced steric hindrance) | Lacks pyrrolidine moiety |
3-(Pyrrolidin-2-yl)pyridine | Higher basicity at the pyrrolidine nitrogen | Lacks ethoxy group |
2-Methoxy-3-(1-methylpyrrolidin-2-yl)pyridine | Similar substitution patterns but altered steric/electronic effects from methyl group | Propyl vs. methyl substituent |
Mechanistic Insights
-
Steric Effects : The 1-propyl group on the pyrrolidine ring hinders access to the pyridine C-4 and C-5 positions, directing reactivity toward the C-2 and C-3 sites.
-
Electronic Effects : The ethoxy group’s electron-donating nature deactivates the pyridine ring toward electrophilic substitution but activates it toward nucleophilic attack.
Scientific Research Applications
Scientific Research Applications
-
Medicinal Chemistry :
- Therapeutic Development : The compound shows promise in the development of new therapeutics due to its ability to interact with biological targets. Its structural features may enhance binding affinities to specific receptors or enzymes, potentially leading to the discovery of novel drugs .
- Cancer Therapy : Preliminary studies indicate that 2-Ethoxy-3-(1-propylpyrrolidin-2-yl)pyridine may exhibit anticancer properties. Research has demonstrated its cytotoxic effects on various cancer cell lines, suggesting mechanisms involving apoptosis induction and cell cycle arrest .
- Neuropharmacology :
- Biochemical Pathways :
Case Study 1: Anticancer Activity
A study evaluated the effects of this compound on breast cancer cell lines. Results indicated significant cytotoxicity, with mechanisms involving apoptosis induction and inhibition of cell proliferation.
Case Study 2: Neuroprotective Effects
Another investigation focused on the compound's neuroprotective properties, revealing its ability to mitigate oxidative stress in neuronal cultures. This study suggests that the compound could be beneficial in developing treatments for neurodegenerative disorders by protecting against neuronal damage.
Mechanism of Action
The mechanism of action of 2-Ethoxy-3-(1-propylpyrrolidin-2-yl)pyridine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
2-Ethoxy-3-(1-propylpyrrolidin-2-yl)pyridine can be compared with other similar compounds, such as:
Pyrrolidine derivatives: These compounds share the pyrrolidine ring structure and may exhibit similar biological activities.
Pyridine derivatives: Compounds with a pyridine ring and various substituents can be compared based on their chemical and biological properties.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Biological Activity
2-Ethoxy-3-(1-propylpyrrolidin-2-yl)pyridine is a compound of interest in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, focusing on interaction studies, pharmacological effects, and relevant case studies.
This compound is characterized by its unique structure which includes a pyridine ring substituted with an ethoxy group and a propylpyrrolidine moiety. This structural configuration may influence its interaction with biological systems.
Interaction Studies
Understanding the interactions of this compound with various biological targets is crucial. Key areas of focus include:
- Receptor Binding : The compound may interact with neurotransmitter receptors, influencing synaptic transmission.
- Enzyme Inhibition : Potential inhibition of enzymes involved in metabolic pathways could affect drug metabolism and efficacy.
Pharmacological Effects
Research indicates that this compound exhibits several pharmacological effects, including:
- Cognitive Enhancement : Preliminary studies suggest that the compound may enhance cognitive functions, potentially through modulation of cholinergic systems.
- Antiarrhythmic Properties : Similar compounds have shown antiarrhythmic activity, indicating that this compound could possess similar properties based on structural analogies.
Data Tables
Biological Activity | Effect | Mechanism |
---|---|---|
Cognitive Enhancement | Improved memory and focus | Cholinergic modulation |
Antiarrhythmic | Stabilization of heart rhythm | Inhibition of ion channels |
Enzyme Inhibition | Altered metabolic pathways | Competitive inhibition |
Case Studies
Several studies have explored the biological activity of related compounds, providing insights into the potential effects of this compound.
- Cognitive Enhancers : A study highlighted the effects of similar pyridine derivatives on cognitive enhancement in animal models, suggesting that structural modifications can lead to significant improvements in memory tasks .
- Antiarrhythmic Agents : Research on pyrrolidine derivatives demonstrated their efficacy in reducing arrhythmias in isolated heart preparations, indicating that compounds with similar structures may also exhibit these properties .
- Antioxidant Activity : Some studies have shown that derivatives of pyrrolidinone possess antioxidant properties, which could be beneficial in reducing oxidative stress in cardiac tissues during arrhythmias .
Properties
Molecular Formula |
C14H22N2O |
---|---|
Molecular Weight |
234.34 g/mol |
IUPAC Name |
2-ethoxy-3-(1-propylpyrrolidin-2-yl)pyridine |
InChI |
InChI=1S/C14H22N2O/c1-3-10-16-11-6-8-13(16)12-7-5-9-15-14(12)17-4-2/h5,7,9,13H,3-4,6,8,10-11H2,1-2H3 |
InChI Key |
ZVBXWIFBMIXLBQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1CCCC1C2=C(N=CC=C2)OCC |
Origin of Product |
United States |
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